The original ShK peptide was isolated from the marine organism Stichodactyla helianthus. The synthetic version, TMR-ShK, is manufactured to enhance its stability and efficacy while retaining the critical functional properties of the natural toxin. This modification allows for greater control over its pharmacological effects and facilitates research into its mechanisms of action.
TMR-ShK is classified as a potassium channel blocker, specifically targeting the Kv1.3 channel (KCNA3). It also exhibits activity against other potassium channels such as Kv1.1 and Kv1.4. Due to its origin and mechanism of action, it falls under the category of peptide-based therapeutics.
The synthesis of TMR-ShK typically involves solid-phase peptide synthesis (SPPS), a widely used technique for producing peptides in a stepwise manner. This method allows for precise control over the sequence and modifications of amino acids.
TMR-ShK consists of 35 amino acids with a specific sequence that includes several cysteine residues forming disulfide bonds, which are crucial for maintaining its structural integrity and biological activity.
TMR-ShK primarily functions through binding to potassium channels, inhibiting their activity. This inhibition can lead to various downstream effects depending on the specific physiological context.
TMR-ShK exerts its effects by selectively binding to the Kv1.3 potassium channel, blocking ion flow across cell membranes. This action can modulate cellular excitability and neurotransmitter release.
Research indicates that TMR-ShK can significantly reduce the activity of Kv1.3 channels in immune cells, leading to decreased proliferation and cytokine production in T cells—an important factor in autoimmune responses.
TMR-ShK is stable under various conditions but may require careful handling due to its peptide nature, which can be sensitive to temperature and pH changes.
TMR-ShK has several potential applications in scientific research and medicine:
ShK is a 35-amino-acid neurotoxin isolated from the Caribbean sea anemone Stichodactyla helianthus, first characterized in 1995. This peptide belongs to a conserved family of venom-derived ion channel modulators, with three disulfide bonds (Cys3-Cys35, Cys12-Cys28, Cys17-Cys32) stabilizing its compact fold [1] [10]. The solution structure reveals two short α-helices (residues 14–19 and 21–24) and an extended N-terminal region, creating a structural scaffold distinct from scorpion-derived potassium channel blockers [2] [4]. S. helianthus employs ShK as a defense mechanism against predators like spiny lobsters, leveraging its potent blockade of voltage-gated potassium channels to disrupt neuronal signaling [2]. Evolutionary analysis indicates that ShK-like domains (ShkT) exist in 1,797 proteins across species, including human matrix metalloprotease-23 (MMP-23), suggesting ancient conservation of this functional motif [2].
Table 1: Key Structural Features of Native ShK Toxin
Property | Specification |
---|---|
Amino acid residues | 35 |
Disulfide bonds | Cys3-Cys35, Cys12-Cys28, Cys17-Cys32 |
Secondary structure | Two α-helices (residues 14–19, 21–24); extended N-terminus |
Molecular weight | 4055 Da |
Primary biological targets | Kv1.1, Kv1.3, Kv1.6, Kv3.2 channels |
TMR-ShK incorporates tetramethylrhodamine (TMR), a red-emitting fluorophore (λex 543 nm, λem 572 nm), covalently attached via a mini-PEG linker (AEEAc: 2-aminoethoxy-2-ethoxy acetic acid) at the N-terminus of ShK [1]. This design preserves the toxin’s channel-binding interface while enabling real-time visualization of Kv1.3 distribution. Unlike fluorescein (ShK-F6CA), which confers 100-fold Kv1.3 selectivity over Kv1.1 due to electrostatic repulsion, TMR labeling maintains picomolar affinity for Kv1.3 (Kd: 52 pM) while exhibiting moderate affinity for Kv1.1 (Kd: 397 pM) [1] [2]. The AEEAc linker positions the fluorophore away from critical residues (Lys22, Tyr23) involved in pore occlusion, minimizing steric interference [1] [10]. This molecular engineering allows TMR-ShK to serve as:
Kv1.3 channels regulate calcium signaling in TEM cells by repolarizing the membrane after TCR activation, sustaining Ca²⁺ influx through CRAC channels. In autoimmune diseases, chronically activated TEM cells dramatically upregulate Kv1.3 (to ~1,500 channels/cell) while downregulating KCa3.1, creating an ion-channel signature that distinguishes them from naïve/TCM lymphocytes [4] [10]. This overexpression converts Kv1.3 into a pathological biomarker and therapeutic target:
Table 2: Kv1.3 Expression in Human T-Cell Subsets
T-cell Subset | Kv1.3 Channels/Cell | KCa3.1 Channels/Cell | Autoimmune Relevance |
---|---|---|---|
Naïve (CD45RA+CCR7+) | 200–300 | 5–35 | Low |
Central memory (TCM) | 200–300 | ~500 | Low |
Effector memory (TEM) | ~1,500 | Minimal change | High (MS, RA, T1D, psoriasis) |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0